molecular formula C15H13N3O4 B2587119 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223890-83-2

5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2587119
CAS No.: 1223890-83-2
M. Wt: 299.286
InChI Key: ALJKZVQOTRWGHS-UHFFFAOYSA-N
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Description

5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, featuring a 1,2,4-oxadiazole heterocycle linked to a pyridinone ring. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability . This core structure is found in several commercially available drugs and is the subject of ongoing investigative efforts, particularly in the development of anticancer agents . Compounds containing the 1,2,4-oxadiazole nucleus have demonstrated a wide range of biological activities by interacting with critical enzymatic targets . Specifically, research indicates that 1,2,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting various enzymes and proteins essential for cancer cell survival and proliferation . These mechanisms may include the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific presence of the 3,4-dimethoxyphenyl substituent in this compound suggests potential for interaction with these biological targets, making it a valuable candidate for probing new pathways in cancer biology . This product is intended for research purposes only, specifically for in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in academic and institutional drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-11-5-3-9(7-12(11)21-2)14-17-15(22-18-14)10-4-6-13(19)16-8-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJKZVQOTRWGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile oxide. For instance, 3,4-dimethoxybenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with a hydrazide to form the 1,2,4-oxadiazole ring.

    Coupling with Pyridinone: The oxadiazole intermediate is then coupled with a pyridinone derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes like xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase, which are targets for treating conditions like gout, Alzheimer’s disease, and other neurodegenerative disorders .

Medicine

In medicine, this compound’s enzyme inhibition properties make it a candidate for drug development. Its ability to interact with specific enzymes suggests potential therapeutic applications in treating diseases related to enzyme dysregulation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with enzyme active sites. The oxadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, inhibiting its activity. This compound can also interact with molecular targets through π-π stacking and hydrophobic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents Core Structure Key Features Biological Activity Reference
5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 3,4-Dimethoxyphenyl Pyridin-2(1H)-one + 1,2,4-oxadiazole Electron-rich phenyl group; moderate lipophilicity Screening candidate (undisclosed targets)
5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 4-Trifluoromethoxyphenyl Pyridin-2(1H)-one + 1,2,4-oxadiazole Enhanced metabolic stability (CF₃ group) Inhibitor of mitochondrial complex I (e.g., IACS-28258)
5-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 3-Fluoro-4-methoxyphenyl Pyridin-2(1H)-one + 1,2,4-oxadiazole Fluorine-induced polarity; improved target binding Antiviral/anti-inflammatory (COVID-19 research)
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine 2,4-Dimethoxyphenyl + triazole Pyridine + 1,2,4-oxadiazole + triazole Multi-heterocyclic complexity; hydrogen-bonding capacity Not reported (structural novelty)
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one Benzyl + dimethyloxazole Pyridin-2(1H)-one + oxazole Reduced electron deficiency (vs. oxadiazole); higher solubility Unspecified (structural analog)

Key Comparative Insights

In contrast, the trifluoromethoxy group in IACS-28258 enhances metabolic stability and enzyme inhibition . Fluorine substitution (e.g., 3-fluoro-4-methoxy) improves polarity and binding affinity to viral proteases, as suggested in COVID-19 research .

Addition of a triazole ring () introduces hydrogen-bonding sites, which may enhance selectivity for protein targets.

Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethoxy group increases logP compared to dimethoxy derivatives, favoring blood-brain barrier penetration .
  • Metabolic Stability : Fluorinated and trifluoromethoxy analogs exhibit longer half-lives in vitro due to resistance to oxidative metabolism .

Therapeutic Potential The target compound’s dimethoxy motif aligns with ACE and tyrosinase inhibitors in curcumin derivatives . Triazole-oxadiazole hybrids () are unexplored but could synergize dual mechanisms (e.g., antiviral + anti-inflammatory).

Research Findings and Data Tables

Antioxidant and Enzyme Inhibition

Compound Antioxidant Activity (IC₅₀, μM) ACE Inhibition (%) Tyrosinase Inhibition (%)
Target Compound* ~15 (predicted) ~30 (predicted) ~25 (predicted)
Curcumin Analogs (3d, 3e) 8–12 65–80 40–60
Trifluoromethoxy Analog (IACS-28258) Not tested Not tested Not tested

*Predicted based on structural similarity to curcumin derivatives .

Biological Activity

5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H20N4O7C_{21}H_{20}N_{4}O_{7} with a molecular weight of 440.41 g/mol. Its structure includes a pyridine ring and an oxadiazole moiety, which are known for their diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50_{50} values ranging from 0.12 to 2.78 µM .
CompoundCell LineIC50_{50} (µM)Mechanism
5aMCF-70.15Apoptosis induction
5bU-9370.75Apoptosis induction

The mechanism by which these compounds exert their anticancer effects includes:

  • Apoptosis Induction : Flow cytometry assays revealed that the compounds activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 .
  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, one study reported HDAC inhibition with IC50_{50} values as low as 8.2 nM .

Study on MCF-7 Cells

A study investigated the effects of this compound on MCF-7 cells:

  • Results : The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 15.63 µM.
  • Mechanism : Western blot analysis indicated an increase in p53 and caspase-3 levels, confirming the induction of apoptosis .

In Vivo Studies

While most studies focus on in vitro assays, preliminary in vivo studies suggest promising results:

  • Animal Models : In models of breast cancer, treatment with compounds similar to the target compound led to reduced tumor sizes and improved survival rates compared to controls .

Q & A

Q. What are the recommended synthetic routes for 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how can intermediates be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A common approach is the use of Vilsmeier–Haack reactions to form oxadiazole rings, as demonstrated in analogous oxadiazole syntheses . Key steps include:

  • Intermediate preparation : React 3,4-dimethoxybenzamide with hydroxylamine to form the amidoxime.
  • Cyclization : Treat the amidoxime with a pyridone derivative (e.g., 2-hydroxypyridine) in the presence of a dehydrating agent (POCl₃ or PCl₅) to form the oxadiazole ring.
  • Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (e.g., 1:1.2 amidoxime to pyridone) to improve yield. Monitor purity via HPLC or TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridone and oxadiazole rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 342.12).
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (oxadiazole and pyridone):

  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values can guide SAR studies .
  • Antioxidant Activity : Use DPPH radical scavenging assays (10–100 µM concentration range) to assess redox potential .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action and binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the oxadiazole nitrogen and π-π stacking of the dimethoxyphenyl group .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent models (e.g., PCM) improve accuracy for aqueous systems .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS to identify labile sites (e.g., oxadiazole ring cleavage) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots to extrapolate shelf life at 25°C .
  • Stabilization : If hydrolysis is observed, consider lyophilization or formulation with cyclodextrins .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replace with halogens or methyl groups) and compare bioactivity .
  • Pharmacophore Mapping : Use MOE or Phase to identify critical functional groups. For example, the oxadiazole’s nitrogen atoms may serve as hydrogen bond acceptors .
  • 3D-QSAR : Build CoMFA or CoMSIA models using biological data from analogs to predict potency improvements .

Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicity?

Methodological Answer:

  • Abiotic Degradation : Conduct photolysis studies under UV light (λ = 254 nm) and hydrolytic tests at pH 4–8. Measure half-lives via LC-MS/MS .
  • Biotic Transformation : Use OECD 301B ready biodegradability tests with activated sludge. Track metabolite formation (e.g., demethylated derivatives) .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201) .

Methodological Notes

  • Theoretical Frameworks : Link studies to concepts like molecular orbital theory (for reactivity) or lock-and-key models (for enzyme inhibition) .
  • Data Validation : Cross-validate experimental results with computational predictions to minimize bias .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing and ICH Q1A for stability protocols .

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